1-(Adamantan-1-yl)-1-aminopropan-2-ol
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Overview
Description
1-(Adamantan-1-yl)-1-aminopropan-2-ol is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-1-aminopropan-2-ol typically involves the reaction of adamantan-1-yl derivatives with appropriate reagents. One common method involves the reduction of adamantan-1-yl ketones followed by amination. For instance, the reduction of 1-(Adamantan-1-yl)propan-2-one using sodium borohydride can yield the corresponding alcohol, which can then be aminated using ammonia or amines under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-1-aminopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding hydrocarbons.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantan-1-yl ketones, while substitution reactions can produce various substituted adamantane derivatives .
Scientific Research Applications
1-(Adamantan-1-yl)-1-aminopropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe for understanding molecular interactions.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-1-aminopropan-2-ol involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins. The amino group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
1-(Adamantan-1-yl)-1-aminopropan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other adamantane derivatives, making it a valuable compound for research and development.
Properties
CAS No. |
443922-16-5 |
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Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-(1-adamantyl)-1-aminopropan-2-ol |
InChI |
InChI=1S/C13H23NO/c1-8(15)12(14)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-12,15H,2-7,14H2,1H3 |
InChI Key |
PULVSAYBLQBLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C12CC3CC(C1)CC(C3)C2)N)O |
Origin of Product |
United States |
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